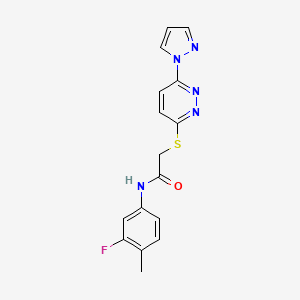![molecular formula C22H18F3NO7 B3016478 ethyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate CAS No. 579440-90-7](/img/structure/B3016478.png)
ethyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.
Attachment of the Dimethylcarbamoyl Group: The dimethylcarbamoyl group can be introduced through a carbamoylation reaction using dimethylcarbamoyl chloride in the presence of a base, such as triethylamine.
Formation of the Ethyl Benzoate Moiety: The final step involves the esterification of the chromen-4-one derivative with ethyl 4-hydroxybenzoate in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.
化学反応の分析
Types of Reactions
Ethyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the carbamoyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Substituted chromen-4-one derivatives
科学的研究の応用
Ethyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of ethyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases or proteases, by binding to their active sites and preventing their normal function. Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
類似化合物との比較
Ethyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(trifluoromethyl)benzoate: This compound lacks the chromen-4-one core and the dimethylcarbamoyl group, making it less complex and potentially less active in certain applications.
7-Hydroxy-4-methylcoumarin: This compound has a similar chromen-4-one core but lacks the trifluoromethyl and dimethylcarbamoyl groups, which may affect its chemical properties and biological activities.
4-Oxo-4H-chromen-3-carboxylic acid: This compound has a similar chromen-4-one core but lacks the ethyl benzoate moiety, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO7/c1-4-30-20(28)12-5-7-13(8-6-12)31-18-17(27)15-10-9-14(32-21(29)26(2)3)11-16(15)33-19(18)22(23,24)25/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFOQFXBEZKXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N(C)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3016396.png)
![N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-4-methoxybenzamide](/img/structure/B3016397.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]propanamide](/img/structure/B3016399.png)
![Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3016401.png)

![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016403.png)

![[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride](/img/structure/B3016406.png)


![N-(isoxazol-3-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3016413.png)

![2-[2-(Cyclopentyloxy)phenyl]acetic acid](/img/structure/B3016418.png)
